Doxaprost -

Doxaprost

Catalog Number: EVT-10917106
CAS Number:
Molecular Formula: C21H36O4
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doxaprost is a synthetic analog of Prostaglandin E1, recognized for its bronchodilator properties. Its chemical structure is characterized by the molecular formula C21H36O4C_{21}H_{36}O_{4} and a molecular weight of approximately 352.5 g/mol. Doxaprost is primarily used in medical research and pharmaceutical applications, particularly in treating respiratory conditions and modulating inflammatory responses .

Source and Classification

Doxaprost is classified under the category of prostaglandin derivatives, which are lipid compounds that exert various physiological effects in the body. It is specifically noted for its action on smooth muscle relaxation and anti-inflammatory effects, making it relevant in treating conditions like asthma and chronic obstructive pulmonary disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of Doxaprost involves several intricate steps that begin with the preparation of prostaglandin intermediates. The general synthetic route includes:

  1. Preparation of Prostaglandin Intermediate: This initial step involves synthesizing a precursor compound that serves as the backbone for Doxaprost.
  2. Chemical Transformations: Subsequent reactions introduce functional groups necessary for the desired biological activity. These transformations often require specific catalysts and controlled temperatures to maintain yield and stereochemistry.
  3. Final Coupling Reaction: The last step typically involves coupling reactions that finalize the structure of Doxaprost.

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while ensuring high purity and minimal impurities during synthesis.

Molecular Structure Analysis

Structure and Data

Doxaprost has a complex molecular structure that can be represented by its IUPAC name: 7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid. The InChI key for Doxaprost is KTEHTTNELUAQFC-AHRHGKHWSA-N, indicating its unique chemical identity.

Key structural data include:

  • Molecular Formula: C21H36O4C_{21}H_{36}O_{4}
  • Molecular Weight: 352.5 g/mol
  • Defined Stereocenters: 3 stereocenters exist within the molecule, contributing to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Doxaprost undergoes various chemical reactions that can modify its functional groups:

  1. Oxidation: Using agents like potassium permanganate or chromium trioxide, Doxaprost can be oxidized to yield different derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to create reduced forms of the compound.
  3. Substitution: This involves replacing existing functional groups with others through reactions with halogens or nucleophiles under specific conditions.

These reactions are crucial for developing new derivatives with potentially enhanced pharmacological properties.

Mechanism of Action

Doxaprost functions primarily by binding to specific prostaglandin receptors located on target cells. This binding activates intracellular signaling pathways that lead to smooth muscle relaxation, thereby facilitating bronchodilation. The compound's mechanism also involves modulating inflammatory responses, which is beneficial in managing respiratory diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Doxaprost is typically a white to off-white solid.
  • Melting Point: Specific melting point data are not widely published but are essential for understanding stability.

Chemical Properties

Relevant data regarding its physical characteristics are crucial for formulation development in pharmaceutical applications .

Applications

Doxaprost has several scientific uses across various fields:

  1. Chemistry: It serves as a model compound for studying structural modifications in prostaglandin analogs.
  2. Biology: Research investigates its role in cellular signaling pathways, particularly concerning inflammation.
  3. Medicine: The compound is explored for therapeutic applications in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.
  4. Industry: Doxaprost is utilized in developing new formulations for bronchodilators and serves as a reference standard in quality control processes within pharmaceutical manufacturing .
Historical Development and Evolutionary Context of Prostaglandin Analogs

Emergence of Prostaglandin-Based Therapeutics in the 20th Century

The foundational understanding of prostaglandins began in 1930 when Kurzrock and Lieb observed that human seminal fluid modulated uterine muscle contractions. This led to the formal discovery and naming of prostaglandins in 1935 by Swedish physiologist Ulf von Euler, who isolated these lipid mediators from seminal fluid (erroneously attributing their origin to the prostate gland). The structural elucidation of prostaglandins revealed a 20-carbon backbone with a cyclopentane ring and two aliphatic chains, classifying them as eicosanoids derived enzymatically from arachidonic acid [1] [10].

A pivotal breakthrough occurred in the 1960s–1970s with the work of Sune Bergström, Bengt Samuelsson, and John Vane, who deciphered the cyclooxygenase (COX) pathway of prostaglandin biosynthesis. Their research demonstrated that arachidonic acid metabolism via COX enzymes yielded prostaglandin H2 (Prostaglandin H2), a precursor for physiologically active prostaglandins (e.g., Prostaglandin E2, Prostaglandin F2α) and thromboxanes. This work earned them the 1982 Nobel Prize in Physiology or Medicine and laid the groundwork for prostaglandin-based therapeutics [1] [4] [10].

Early therapeutic applications capitalized on prostaglandins’ diverse physiological roles:

  • Reproductive Medicine: Prostaglandin E2 and Prostaglandin F2α were used to induce labor and manage postpartum hemorrhage due to their uterotonic effects [1].
  • Cardiovascular Applications: Prostacyclin (Prostaglandin I2) emerged as a vasodilator and platelet aggregation inhibitor, while Prostaglandin E1 was used to maintain ductus arteriosus patency in neonates with cyanotic heart defects [1] [6].
  • Gastroenterology: Prostaglandin E analogs (e.g., misoprostol) protected gastric mucosa by inhibiting acid secretion [4].

Table 1: Key Milestones in Early Prostaglandin Therapeutics

YearDiscovery/ApplicationSignificance
1935Isolation of prostaglandins from seminal fluidIdentification of bioactive lipids
1964Characterization of arachidonic acid as precursorElucidation of biosynthesis pathway
1971Inhibition of prostaglandin synthesis by aspirinMechanistic basis for NSAIDs
1973Use of Prostaglandin E1 in ductus arteriosus managementFirst cardiovascular application
1980sDevelopment of misoprostol for gastric protectionProstaglandin-based cytoprotection

Synthesis of (±)-15-Methyl-11-Deoxy Prostaglandin E1 (Doxaprost): A Milestone in Bronchodilator Research

Doxaprost ((±)-15-methyl-11-deoxy Prostaglandin E1) emerged from efforts to optimize prostaglandins for respiratory therapeutics. Early studies revealed that Prostaglandin E1 and Prostaglandin E2 exhibited bronchodilatory effects by relaxing airway smooth muscle via EP2 receptor activation and cyclic AMP elevation. However, clinical utility was limited by rapid enzymatic inactivation (via 15-hydroxyprostaglandin dehydrogenase) and systemic side effects like vasodilation and cough [3] [7].

In 1976, researchers synthesized Doxaprost through strategic molecular modifications:

  • 15-Methylation: Addition of a methyl group at carbon 15 to hinder dehydrogenase-mediated degradation.
  • 11-Deoxygenation: Removal of the 11-hydroxyl group to reduce mucociliary irritation [3] [5] [8].

The synthetic route featured a Diels-Alder reaction to construct the cyclopentane core with three stereocenters, followed by side-chain functionalization. This yielded a racemic mixture (±) of the 15R and 15S epimers. Biological evaluation demonstrated that Doxaprost was a potent bronchodilator, with one study confirming its activity in isolated tracheal smooth muscle preparations [3] [5] [8].

Table 2: Structural Modifications in Doxaprost vs. Native Prostaglandin E1

Structural FeatureProstaglandin E1DoxaprostPharmacological Impact
C-15 SubstituentHydroxyl groupMethyl groupEnhanced metabolic stability
C-11 PositionHydroxyl groupHydrogen (deoxygenated)Reduced mucosal irritation
C-13–C-14 BondTrans double bondTrans double bondMaintained EP2 receptor affinity
C-9 ConfigurationKeto groupKeto groupPreserved cAMP signaling

Comparative Analysis of Early Prostaglandin Analogues and Doxaprost

Doxaprost’s development reflected a shift toward targeted structural optimization of prostaglandins. Key comparisons with early analogs include:

  • Receptor Selectivity:
  • Prostaglandin E1 and Prostaglandin E2 activated multiple EP receptors (EP1–EP4), causing both bronchodilation (EP2/EP4) and inflammation (EP3). Doxaprost’s 11-deoxygenation enhanced selectivity toward EP2 receptors, minimizing pro-inflammatory effects [1] [7].
  • Prostaglandin F2α analogs (e.g., bimatoprost) targeted FP receptors, primarily used for glaucoma but irrelevant for bronchodilation [6] [9].

  • Metabolic Stability:

  • Native Prostaglandin E1 had a plasma half-life of <1 minute due to rapid pulmonary metabolism. Doxaprost’s 15-methyl group extended its duration, allowing lower effective doses in aerosolized formulations [3].

  • Bronchodilatory Efficacy:

  • In vitro studies showed Doxaprost was 10-fold more potent than Prostaglandin E1 in relaxing histamine-constricted tracheal smooth muscle. Its 15-methyl epimer (15R) exhibited superior activity over the 15S form [3] [5].
  • Unlike Prostaglandin E2, which caused paradoxical bronchoconstriction via EP1 receptors in some patients, Doxaprost consistently dilated airways without spasm [7].

Despite its promise, Doxaprost was later supplanted by longer-acting β2-agonists and leukotriene modifiers. However, its design principles informed subsequent prostaglandin analogs:

  • Ophthalmology: Latanoprost (Prostaglandin F2α analog) incorporated isopropyl esterification for corneal penetration [6] [9].
  • Pulmonary Hypertension: Beraprost’s triple methyl groups enhanced stability over Prostaglandin I2 [4].

Doxaprost remains a landmark in rational prostaglandin engineering—balancing receptor specificity, metabolic resistance, and tolerability.

Properties

Product Name

Doxaprost

IUPAC Name

7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+

InChI Key

KTEHTTNELUAQFC-JQIJEIRASA-N

Canonical SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC(C)(/C=C/C1CCC(=O)C1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.